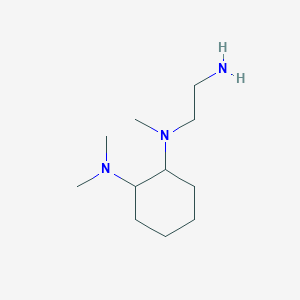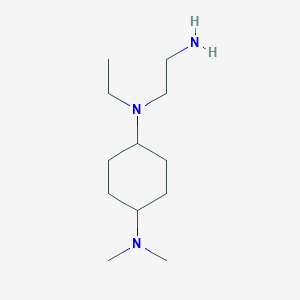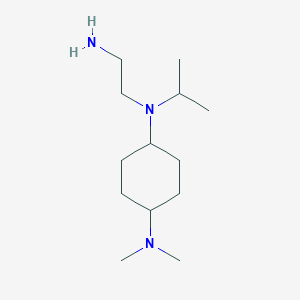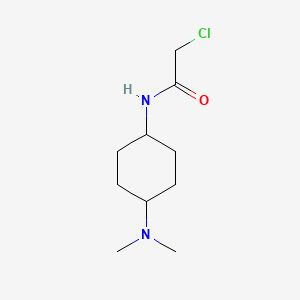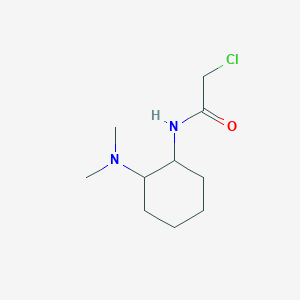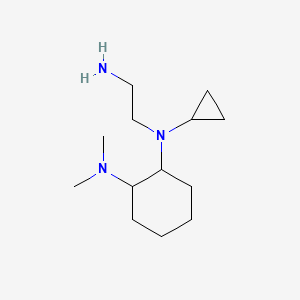
N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-ethyl)-N-cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine is a complex organic compound that features a cyclohexane ring substituted with an aminoethyl group, a cyclopropyl group, and two dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-ethyl)-N-cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: Starting with a cyclohexane derivative, the cyclohexane ring is functionalized to introduce the necessary substituents.
Introduction of the Aminoethyl Group: This step involves the reaction of the cyclohexane derivative with an aminoethyl reagent under controlled conditions to ensure selective substitution.
Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Dimethylamino Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-ethyl)-N-cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
Oxidation: Formation of oxides, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Amino-ethyl)-N-cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-ethyl)-N-cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the presence of a trimethoxysilane group.
2-Phenethylamines: Share the aminoethyl group but differ in the aromatic ring structure.
Aminoethylpiperazine: Contains an aminoethyl group and a piperazine ring, differing in the ring structure and substitution pattern.
Uniqueness
N-(2-Amino-ethyl)-N-cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine is unique due to its combination of a cyclohexane ring with cyclopropyl and dimethylamino groups, providing distinct steric and electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
2-N-(2-aminoethyl)-2-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(2)12-5-3-4-6-13(12)16(10-9-14)11-7-8-11/h11-13H,3-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPRPBYSHOJXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(CCN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide](/img/structure/B7928148.png)
![N-{2-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-acetamide](/img/structure/B7928152.png)
![N-{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-acetamide](/img/structure/B7928156.png)
![N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide](/img/structure/B7928165.png)
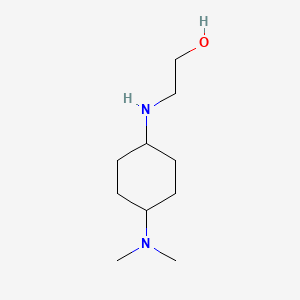
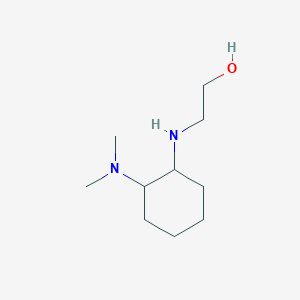
![2-[(4-Dimethylamino-cyclohexyl)-ethyl-amino]-ethanol](/img/structure/B7928188.png)
![{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928192.png)
![2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol](/img/structure/B7928195.png)
